molecular formula C11H13NO4S B2695586 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide CAS No. 1206991-50-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide

Cat. No. B2695586
CAS RN: 1206991-50-5
M. Wt: 255.29
InChI Key: SXEJLFVKUFFBBQ-UHFFFAOYSA-N
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Description

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide” is a compound that has been mentioned in the context of being a competitive antagonist of capsaicin activation . It has also been described as an immunomodulator .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, has been reported . The computational investigation of optimized molecular structures, bond lengths, and bond angles has also been performed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine (1) and benzenesulfonyl chloride (2) under dynamic pH control at 10 using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3), which was further substituted at the N-position with various alkyl/aryl halides (4a – 4m) in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides (5a – 5m) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has a molecular formula of C14H13NSO4, a molecular weight of 291 g/mol, and a melting point of 149 – 152°C .

Scientific Research Applications

Antibacterial Agent

This compound has been found to have significant antibacterial properties . It has been particularly effective in inhibiting biofilm growth in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . This makes it a potential candidate for the development of new antibacterial drugs.

Anti-Inflammatory

Compounds containing the benzodioxane fragment, such as the one , have been identified as having anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.

Antifungal

Sulfonamides, which this compound is a derivative of, are known to have antifungal properties . This suggests that this compound could potentially be used in the treatment of fungal infections.

Anti-protozoal

Sulfonamides are also known to have anti-protozoal properties . This suggests potential applications in the treatment of diseases caused by protozoa.

HIV Protease Inhibitor

Sulfa medicines, which this compound is a derivative of, have been reported to act as potent HIV protease inhibitors . This suggests potential applications in the treatment of HIV.

Anti-Cancer

Sulfa medicines have also been reported to act as anti-cancer agents . This suggests potential applications in the treatment of various types of cancer.

Alzheimer’s Disease Treatment

Sulfonamides have been found to display excellent inhibition properties against carbonic anhydrase , which is useful in the treatment of Alzheimer’s disease.

Herbicidal Properties

Some sulfonamide derivatives possess herbicidal properties , suggesting that this compound could potentially be used in the development of new herbicides.

Mechanism of Action

The mechanism of action of similar compounds has been described in the context of being a competitive antagonist of capsaicin activation . TRPV1 antagonists produce antihyperalgesic effects in animal models of inflammatory and neuropathic pain .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-17(14,9-2-3-9)12-8-1-4-10-11(7-8)16-6-5-15-10/h1,4,7,9,12H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEJLFVKUFFBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide

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